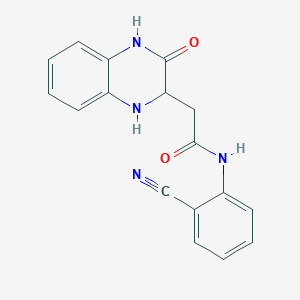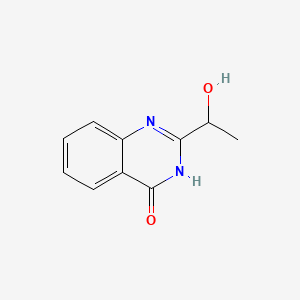
2-(1-Hydroxyéthyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxyethyl)-4(3H)-quinazolinone is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the hydroxyethyl group at the second position and the quinazolinone core structure imparts unique chemical and biological properties to this compound.
Applications De Recherche Scientifique
2-(1-Hydroxyethyl)-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of anthranilic acid with acetaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxyethyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Oxoethyl)-4(3H)-quinazolinone.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroxyethyl)benzimidazole
- 2-(1-Hydroxyethyl)-9,10-anthraquinone
- Quinoxalin-2(1H)-ones
Uniqueness
2-(1-Hydroxyethyl)-4(3H)-quinazolinone is unique due to its specific quinazolinone core structure combined with the hydroxyethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyethyl group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
42599-89-3 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m0/s1 |
Clé InChI |
BMBSGGZMJQTQSO-LURJTMIESA-N |
SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O |
SMILES isomérique |
C[C@@H](C1=NC2=CC=CC=C2C(=O)N1)O |
SMILES canonique |
CC(C1=NC2=CC=CC=C2C(=O)N1)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylphenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2519647.png)
![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2519652.png)
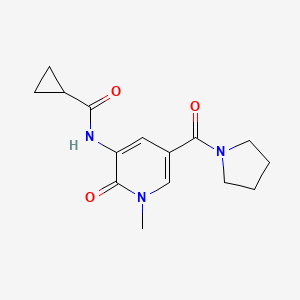
![3-(2,3-dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2519655.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-2-carboxamide](/img/structure/B2519656.png)
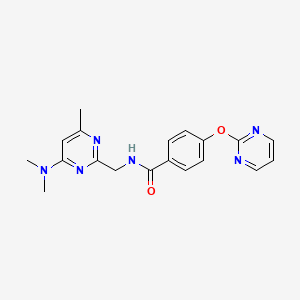
![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)
![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)
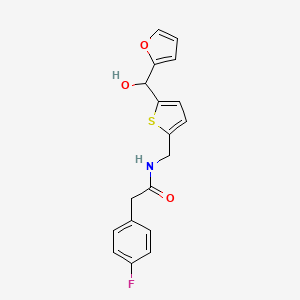
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)
![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
